![molecular formula C17H13BrO3S B3878457 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one](/img/structure/B3878457.png)
2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
Overview
Description
2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one, also known as BEHBTO, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research.
Mechanism of Action
2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one exerts its effects through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and generation of reactive oxygen species. The compound has been shown to interact with various cellular targets, including DNA, proteins, and lipids, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. The compound has also been shown to generate reactive oxygen species, leading to oxidative stress and cell death. In addition, 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target cancer cells. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one. One area of research is the development of new anticancer drugs based on the structure of 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the potential use of 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in other fields, such as organic electronics and photodynamic therapy, warrants further investigation.
Scientific Research Applications
2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been studied extensively for its potential applications in various fields of research, including cancer therapy, photodynamic therapy, and organic electronics. In cancer therapy, 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs. In photodynamic therapy, 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one can be used as a photosensitizer to selectively destroy cancer cells. In organic electronics, 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one can be used as a hole-transporting material in organic light-emitting diodes, solar cells, and transistors.
properties
IUPAC Name |
(2Z)-2-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3S/c1-2-21-13-8-10(7-12(18)17(13)20)9-15-16(19)11-5-3-4-6-14(11)22-15/h3-9,20H,2H2,1H3/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNYVOOSCSCZGT-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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